HCTZ-CH2-HCTZ

Description

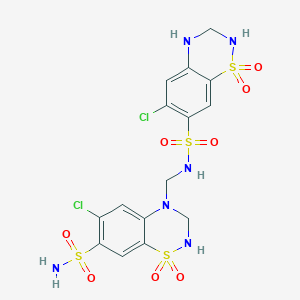

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZJHXODDVTRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N6O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193270 | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402824-96-8 | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Hydrochlorothiazide Dimer Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the hydrochlorothiazide dimer impurity, a critical process-related impurity in the manufacturing of the widely used diuretic, hydrochlorothiazide. Understanding the formation and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Hydrochlorothiazide and its Dimer Impurity

Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema. During its synthesis, various impurities can be formed, one of which is the dimer impurity, formally identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide.[1] This impurity, also known as Hydrochlorothiazide EP Impurity C, is recognized by pharmacopeias and its levels are strictly controlled in the final active pharmaceutical ingredient (API).[2]

The formation of the dimer impurity is primarily associated with the reaction between 5-chloro-2,4-disulfamyl aniline and a formaldehyde source, such as paraformaldehyde, a key step in the synthesis of hydrochlorothiazide.[3][4] The reaction conditions, particularly the presence or absence of acidic or basic catalysts, can significantly influence the yield of this impurity.[3]

Synthesis of Hydrochlorothiazide Dimer Impurity

The synthesis of the hydrochlorothiazide dimer impurity can be achieved through the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde. The reaction mechanism involves the condensation of two molecules of the starting aniline with one molecule of formaldehyde, forming a methylene bridge.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of the hydrochlorothiazide dimer impurity, based on information from patent literature.[3] This protocol is intended for research purposes and may require optimization.

Materials:

-

5-chloro-2,4-disulfamyl aniline

-

Paraformaldehyde

-

Solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF)

-

Mineral acid (optional, for influencing reaction rate)

-

Base (optional, for influencing reaction rate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2,4-disulfamyl aniline in the chosen solvent.

-

Add paraformaldehyde to the suspension. The molar ratio of aniline to formaldehyde should be approximately 2:1.

-

The reaction can be carried out in the absence of an acid or base to minimize the formation of the dimer impurity when synthesizing hydrochlorothiazide itself.[3] To intentionally synthesize the dimer, the reaction can be conducted in the presence of a mineral acid.[3]

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 2 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product containing the hydrochlorothiazide dimer impurity will precipitate out.

-

Isolate the crude product by filtration and wash with a suitable solvent (e.g., water, followed by a small amount of cold solvent used for the reaction).

-

Dry the crude product under vacuum.

Purification of the Dimer Impurity

The purification of the hydrochlorothiazide dimer impurity from the crude reaction mixture is typically achieved by preparative High-Performance Liquid Chromatography (Prep-HPLC).[1]

Preparative HPLC Protocol

The following is a general protocol for the purification of the hydrochlorothiazide dimer impurity by preparative HPLC. Specific parameters may need to be optimized based on the available instrumentation and the composition of the crude product.

| Parameter | Recommended Conditions |

| Column | Reverse-phase C18, suitable for preparative scale |

| Mobile Phase A | Water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate the components. |

| Flow Rate | Dependent on the column dimensions, typically in the range of 10-50 mL/min. |

| Detection | UV detection at a wavelength where both hydrochlorothiazide and the dimer absorb (e.g., 272 nm). |

| Sample Preparation | The crude product is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase components, and filtered before injection. |

Procedure:

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample of the crude product.

-

Run the gradient elution program and monitor the chromatogram.

-

Collect the fractions corresponding to the peak of the hydrochlorothiazide dimer impurity.

-

Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified dimer impurity.

-

Assess the purity of the isolated dimer by analytical HPLC. A purity of over 95% is often achievable.[1]

Characterization of the Dimer Impurity

The structural elucidation and confirmation of the hydrochlorothiazide dimer impurity are performed using various spectroscopic techniques.[1][5]

Analytical Data

The following tables summarize the key analytical data for the hydrochlorothiazide dimer impurity.

Table 1: General Properties

| Property | Value |

| IUPAC Name | N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide |

| Synonyms | Hydrochlorothiazide Dimer, Hydrochlorothiazide EP Impurity C |

| CAS Number | 402824-96-8 |

| Molecular Formula | C₁₅H₁₆Cl₂N₆O₈S₄ |

| Molecular Weight | 607.49 g/mol |

Table 2: Spectroscopic Data (Representative)

| Technique | Observed Data (Expected) |

| ¹H NMR (DMSO-d₆, ppm) | Signals corresponding to the aromatic protons of the two benzothiadiazine rings, the methylene protons of the heterocyclic rings, the protons of the sulfonamide groups, and the key singlet for the methylene bridge connecting the two monomer units. The exact chemical shifts would need to be determined from the actual spectrum. |

| ¹³C NMR (DMSO-d₆, ppm) | Resonances for the aromatic carbons, the carbons of the heterocyclic rings, and the carbon of the methylene bridge. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of the dimer impurity. Fragmentation patterns would be consistent with the proposed structure. |

| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic absorption bands for N-H stretching (sulfonamides), S=O stretching (sulfone), C=C stretching (aromatic), and C-N stretching. |

Note: The specific chemical shifts and fragmentation patterns are dependent on the instrumentation and experimental conditions. This data is typically provided with the purchase of a certified reference standard.

Conclusion

The synthesis, isolation, and characterization of the hydrochlorothiazide dimer impurity are crucial aspects of quality control in the pharmaceutical industry. This guide provides a foundational understanding of the processes involved. For researchers and drug development professionals, a thorough understanding of impurity formation and control is essential for developing robust manufacturing processes and ensuring the delivery of safe and effective medications to patients. Further optimization of the presented protocols may be necessary for specific laboratory and manufacturing settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrochlorothiazide EP Impurity C | 402824-96-8 | SynZeal [synzeal.com]

- 3. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Methylene-Bridged Hydrochlorothiazide Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of HCTZ-CH2-HCTZ, a methylene-bridged dimer of hydrochlorothiazide (HCTZ), which is a known impurity in the synthesis of this widely used diuretic. This document outlines the chemical pathway, presents quantitative data on its occurrence, details experimental protocols for its isolation and characterization, and provides visual representations of the core processes.

Introduction

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a cornerstone in the management of hypertension and edema. The purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. During the synthesis of HCTZ, several impurities can arise, one of which is a dimeric adduct linked by a methylene group, formally known as HCTZ-CH2-HCTZ. This impurity is formed from the reaction of two HCTZ molecules with one molecule of formaldehyde. The presence of formaldehyde, either as a reactant in the HCTZ synthesis or as a degradation product, is the primary prerequisite for the formation of this dimer.

The concentration of this impurity has been observed in various commercial batches of HCTZ, sometimes exceeding the reporting threshold of 0.1% set by the United States Pharmacopeia (USP), necessitating its identification and control.

Formation Mechanism of HCTZ-CH2-HCTZ

The formation of the HCTZ-CH2-HCTZ dimer is understood to be a 2:1 condensation reaction between hydrochlorothiazide and formaldehyde.[1][2] This reaction is believed to occur via a double condensation mechanism.

The HCTZ molecule possesses three reactive nitrogen atoms—two in the sulfonamide groups and one in the dihydro-benzothiadiazine ring system—that can participate in this reaction. The presence of these multiple reactive sites leads to the potential for the formation of six different isomers of the HCTZ-CH2-HCTZ dimer.[3] One specific isomer has been identified as 4-[[6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide]-methyl]-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide.[3]

The proposed general mechanism involves the following steps:

-

Activation of Formaldehyde: In an acidic or basic medium, the formaldehyde carbonyl group is activated.

-

Nucleophilic Attack: A nitrogen atom from an HCTZ molecule acts as a nucleophile, attacking the activated carbonyl carbon of formaldehyde. This results in the formation of a hydroxymethyl intermediate.

-

Dehydration: The hydroxymethyl intermediate can then undergo dehydration to form a reactive Schiff base-like intermediate (iminium ion).

-

Second Nucleophilic Attack: A second HCTZ molecule then attacks this reactive intermediate, leading to the formation of the methylene bridge between the two HCTZ molecules.

This reaction can be influenced by several factors, including the concentration of formaldehyde, pH, temperature, and reaction time.

Quantitative Data

A study analyzing 19 different lots of hydrochlorothiazide from five different manufacturers found the HCTZ-CH2-HCTZ impurity to be a recurring issue. The concentration of this impurity ranged from 0.02% to 1.1% (by area percent). In 16 of the 19 lots examined, the concentration of the dimer was above the 0.1% USP threshold for "Other Impurities".[1][2]

| Parameter | Value | Reference |

| Number of HCTZ Lots Tested | 19 | [1][2] |

| Number of Manufacturers | 5 | [1][2] |

| Concentration Range of HCTZ-CH2-HCTZ | 0.02% - 1.1% (area %) | [1][2] |

| Lots Exceeding 0.1% USP Threshold | 16 out of 19 | [1][2] |

Experimental Protocols

The isolation and characterization of the HCTZ-CH2-HCTZ impurity have been described in the scientific literature. The following is a summary of the methodologies used.

Isolation of HCTZ-CH2-HCTZ Impurity

A two-step chromatographic procedure is employed for the isolation of the dimer impurity from the bulk HCTZ drug substance.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable reversed-phase preparative column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at an appropriate wavelength for HCTZ.

-

Procedure: A concentrated solution of the HCTZ bulk drug is injected onto the preparative HPLC system. Fractions corresponding to the late-eluting impurity peak are collected. The solvent is then removed, for example, by rotary evaporation.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system such as dichloromethane-acetonitrile-acetone is used for development.

-

Procedure: The residue from the preparative HPLC is dissolved in a small amount of solvent and applied as a band onto the preparative TLC plate. After development, the band corresponding to the impurity is scraped off, and the compound is extracted from the silica gel using a suitable solvent like acetonitrile.

-

Characterization of the Impurity

The structure of the isolated impurity is confirmed using modern analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative ion mode is effective for determining the molecular weight of the dimer. The isotopic cluster pattern for the two chlorine atoms is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR, along with two-dimensional techniques such as COSY, NOESY, and TOCSY, are crucial for elucidating the exact isomeric structure by determining the connectivity of the methylene bridge to the HCTZ molecules.[3]

Conclusion

The formation of the HCTZ-CH2-HCTZ dimer is a relevant impurity pathway in the synthesis of hydrochlorothiazide, driven by the presence of formaldehyde. Understanding the mechanism of its formation, being aware of its prevalence, and having robust analytical methods for its isolation and characterization are essential for controlling the purity of HCTZ drug substance. This guide provides a foundational understanding for researchers and professionals in drug development to address this specific impurity challenge.

References

- 1. Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of HCTZ-CH2-HCTZ

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of HCTZ-CH2-HCTZ, a methylene-bridged dimer of the widely used diuretic, hydrochlorothiazide (HCTZ). This compound is primarily recognized as a process-related impurity in the manufacturing of HCTZ, officially designated as Hydrochlorothiazide EP Impurity C. This document collates available data on its identification, synthesis, and characterization. Due to the limited public information on the specific biological activity of HCTZ-CH2-HCTZ, this guide also provides pertinent information on the well-established pharmacological profile of the parent compound, hydrochlorothiazide, for contextual understanding. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are described. Visual diagrams generated using the DOT language illustrate the synthetic relationship and the signaling pathway of the parent molecule.

Chemical and Physical Properties

HCTZ-CH2-HCTZ, scientifically known as 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a significant impurity in the production of hydrochlorothiazide[1][2][3]. Its physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| Synonyms | HCTZ-CH2-HCTZ, Hydrochlorothiazide Dimer, Hydrochlorothiazide EP Impurity C[1][2][3][4] |

| CAS Number | 402824-96-8[2][3][4] |

| Molecular Formula | C₁₅H₁₆Cl₂N₆O₈S₄[4][5][6][7] |

| Molecular Weight | 607.49 g/mol [4][5][6][7] |

| Appearance | White to Off-White Solid[4] |

| Melting Point | >198°C[4] |

| Solubility | Slightly soluble in DMSO and Methanol[4][5][8] |

| Storage | Recommended storage at -20°C in a freezer[4][8] or at 2-8°C[5][7]. |

Synthesis and Formation

HCTZ-CH2-HCTZ is not typically synthesized as a primary product but is formed as a dimer impurity during the synthesis of hydrochlorothiazide[9][10]. Its formation is often attributed to the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde, particularly in the presence of acidic or basic catalysts[9]. The methylene bridge connects two hydrochlorothiazide molecules.

References

- 1. Hydrochlorothiazide EP impurity C | 402824-96-8 [chemicea.com]

- 2. Hydrochlorothiazide EP Impurity C | 402824-96-8 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. allmpus.com [allmpus.com]

- 6. Hydrochlorothiazide Dimer | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Hydrochlorothiazide Impurity C | TargetMol [targetmol.com]

- 9. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Structure of Hydrochlorothiazide Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Hydrochlorothiazide EP Impurity C, a critical step in ensuring the quality and safety of the widely used diuretic, hydrochlorothiazide. This document details the identity of the impurity, its formation, and the analytical techniques employed for its characterization, presenting available data in a structured format and outlining the experimental protocols for its analysis.

Introduction to Hydrochlorothiazide and its Impurities

Hydrochlorothiazide (HCT) is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema. As with any active pharmaceutical ingredient (API), the control of impurities is a crucial aspect of drug development and manufacturing to ensure patient safety and product efficacy. The European Pharmacopoeia (EP) lists several potential impurities of hydrochlorothiazide, with Impurity C being a notable process-related impurity. A thorough understanding of the structure of this impurity is paramount for developing appropriate analytical methods for its detection and control.

Identification and Structure of Impurity C

Hydrochlorothiazide EP Impurity C is a dimer of hydrochlorothiazide, formed during the synthesis of the API. It is also known by several synonyms, providing a clearer picture of its chemical nature.

Table 1: Chemical Identity of Hydrochlorothiazide EP Impurity C

| Parameter | Information |

| Systematic Name | N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[1] |

| IUPAC Name | 6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |

| Common Synonyms | Hydrochlorothiazide Dimer[][3], HCTZ-CH2-HCTZ |

| CAS Number | 402824-96-8[4][5] |

| Molecular Formula | C₁₅H₁₆Cl₂N₆O₈S₄[4][5] |

| Molecular Weight | 607.49 g/mol [4][5] |

The structure of Impurity C consists of two hydrochlorothiazide molecules linked by a methylene bridge. The precise connectivity of this bridge was a subject of investigation, as there are multiple possible linkage points on the hydrochlorothiazide molecule. Through advanced analytical techniques, the specific isomeric structure has been determined.

Formation Pathway

The formation of Hydrochlorothiazide EP Impurity C is understood to occur during the synthesis of hydrochlorothiazide, specifically from the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde. The presence of acidic or basic conditions can promote the formation of this dimeric impurity.

References

The Formation of Hydrochlorothiazide Dimer: An In-depth Technical Guide to Potential Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways leading to the formation of the hydrochlorothiazide (HCTZ) dimer, a known impurity in HCTZ drug substances. This document summarizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms and workflows.

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. The HCTZ dimer, chemically identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, is a recognized impurity. While primarily considered a synthesis-related impurity, the potential for its formation through the degradation of HCTZ under various stress conditions warrants a thorough investigation. This guide explores the pathways, mechanisms, and analytical methodologies pertinent to the HCTZ dimer.

Primary Formation Pathway: Synthesis-Related Impurity

The predominant route for the formation of the HCTZ dimer is during the synthesis of the HCTZ molecule itself. The reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde is a key step in HCTZ synthesis. The presence of excess formaldehyde or specific reaction conditions, particularly in the presence of acid or base, can lead to a double condensation reaction, resulting in the formation of the dimer.[1]

Potential Degradation Pathway: Hydrolysis and Subsequent Dimerization

A plausible degradation pathway for the formation of the HCTZ dimer involves the initial hydrolysis of HCTZ. Under certain conditions, HCTZ can hydrolyze to yield formaldehyde and 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[2] The released formaldehyde, a reactive aldehyde, can then react with two molecules of HCTZ to form the methylene-bridged dimer. This proposed pathway is a critical area of investigation in forced degradation studies.

Proposed Mechanism of Dimer Formation via Degradation

The proposed mechanism involves a two-step process:

-

Hydrolysis of HCTZ: The thiazide ring of HCTZ undergoes hydrolytic cleavage, particularly under acidic or basic conditions, to release a molecule of formaldehyde.

-

Condensation Reaction: The in situ generated formaldehyde then acts as a linking agent, reacting with the amino groups of two HCTZ molecules to form the dimer.

The following diagram illustrates this proposed degradation pathway.

Quantitative Data from Forced Degradation Studies

While specific quantitative data for HCTZ dimer formation under forced degradation is limited in the public domain, numerous studies have investigated the overall degradation of HCTZ under various stress conditions. The tables below summarize the percentage of HCTZ degradation observed in these studies. These conditions are relevant as they can lead to the formation of formaldehyde, a precursor to the dimer.

Table 1: Summary of HCTZ Degradation under Various Stress Conditions

| Stress Condition | Temperature (°C) | Duration | Reagent | % Degradation of HCTZ | Reference |

| Acidic Hydrolysis | 60 | 4 hours | 0.1N HCl | 8.98 | [3] |

| Alkaline Hydrolysis | 60 | 4 hours | 0.1N NaOH | 4.39 | [3] |

| Oxidative | 60 | 4 hours | 3% H₂O₂ | 36.13 | [3] |

| Thermal | 60 | 48 hours | - | 14.21 | [3] |

| Photolytic | Ambient | 48 hours | - | 13.48 | [3] |

| Acidic Hydrolysis | 75 | 24 hours | 6M HCl | Significant degradation | |

| Oxidative | Ambient | - | 0.1% H₂O₂ | 42.6 |

Note: The percentage of dimer formation was not explicitly reported in these studies.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for forced degradation studies and the analytical detection of the HCTZ dimer.

Forced Degradation Protocol

This protocol is a generalized procedure based on common practices in forced degradation studies.[3] Researchers should optimize the conditions based on their specific objectives.

Methodology:

-

Sample Preparation: Prepare stock solutions of HCTZ in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Acid Hydrolysis: Treat the HCTZ solution with an equal volume of an acidic solution (e.g., 0.1N to 1N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable base (e.g., NaOH).

-

Base Hydrolysis: Treat the HCTZ solution with an equal volume of a basic solution (e.g., 0.1N to 1N NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable acid (e.g., HCl).

-

Oxidative Degradation: Treat the HCTZ solution with an oxidizing agent (e.g., 3-30% H₂O₂) and keep it at room temperature or a slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose the solid HCTZ powder to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a specified duration.

-

Photolytic Degradation: Expose the HCTZ solution or solid powder to UV and/or visible light in a photostability chamber for a defined period.

-

Sample Analysis: Following the stress exposure, dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.

HPLC-UV Method for Dimer Detection

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for the separation and quantification of HCTZ and its impurities, including the dimer.

Table 2: Typical HPLC-UV Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).[4][5] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 271 nm or 225 nm[6] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the detection and quantification of the HCTZ dimer.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the primary formation pathway and the potential degradation pathway leading to the HCTZ dimer.

Conclusion

The formation of the HCTZ dimer is a significant consideration in the quality control of hydrochlorothiazide. While its primary origin is as a synthesis-related impurity, a potential degradation pathway involving the hydrolysis of HCTZ to formaldehyde, followed by a condensation reaction, cannot be disregarded. Further research focusing on the quantification of the dimer under specific stress conditions is necessary to fully elucidate this degradation pathway. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate and control the presence of the HCTZ dimer in their products, ensuring the safety and efficacy of this important medication.

References

- 1. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of HCTZ-CH2-HCTZ Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the methodologies for the in-silico prediction of toxicity for HCTZ-CH2-HCTZ, a known impurity formed from the dimerization of the diuretic drug hydrochlorothiazide (HCTZ) with formaldehyde.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory bodies and the pharmaceutical industry.[2] Computational, or in-silico, toxicology offers a rapid and cost-effective approach to assess the potential risks associated with such impurities, guiding further experimental testing and risk management strategies.[3][4] This document outlines the theoretical basis for in-silico toxicity prediction, details predictive methodologies, presents hypothetical data in a structured format, and provides standardized protocols for key in-silico and subsequent in-vitro toxicological assessments.

Introduction to HCTZ-CH2-HCTZ

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic for the treatment of hypertension and edema.[5] During its synthesis or degradation, HCTZ can react with formaldehyde to form a 2:1 adduct, scientifically named N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, hereafter referred to as HCTZ-CH2-HCTZ.[1][2] The potential toxicity of this and other impurities is of significant interest to ensure patient safety.

Known Toxicities of Hydrochlorothiazide (HCTZ):

While HCTZ is generally well-tolerated, it is associated with a range of adverse effects that can inform the predictive assessment of its derivatives. These include:

-

Electrolyte Imbalances: Hypokalemia, hyponatremia, and hypomagnesemia.[6][7]

-

Metabolic Disturbances: Hyperglycemia and hyperuricemia.[6][7][8]

-

Hypersensitivity Reactions: Including the potential for severe skin reactions like Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).[6]

-

Photosensitivity: Increased risk of skin cancer with prolonged sun exposure.[9][10]

-

Renal Effects: Can exacerbate pre-existing kidney disease.[11][12]

Understanding the toxicological profile of the parent compound is a crucial first step in the in-silico evaluation of its impurities.

In-Silico Toxicity Prediction Methodologies

The in-silico prediction of chemical toxicity relies on computational models that correlate a compound's structure with its potential biological activity.[13][14] These methods are broadly categorized into expert rule-based systems and statistical-based models (QSARs).[15][16] The ICH M7 guideline for the assessment of mutagenic impurities recommends the use of two complementary methodologies, one from each of these categories.[3][16]

Expert Rule-Based Systems

These systems utilize a knowledge base of structure-activity relationships (SARs) derived from existing toxicological data.[15] Human experts curate rules that identify structural fragments (toxicophores) associated with specific toxicities.

-

Example Software: Derek Nexus is a prominent expert rule-based system that predicts a wide range of toxicities, including mutagenicity, carcinogenicity, and skin sensitization.[15][17][18]

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are statistical models that quantitatively link molecular descriptors of a set of compounds to their biological activity.[19] These models can predict the likelihood and, in some cases, the potency of a toxicological effect.[13][14][20]

-

Example Software: Sarah Nexus is a statistical-based model specifically for the prediction of Ames mutagenicity.[3][21] The OECD QSAR Toolbox provides a collection of models and data for regulatory assessment.[22]

Integrated In-Silico Workflow

A robust in-silico toxicity assessment follows a structured workflow to ensure comprehensive and reliable predictions.

Caption: In-Silico Toxicity Prediction Workflow.

Predicted Toxicological Profile of HCTZ-CH2-HCTZ

The following tables summarize the hypothetical in-silico toxicity predictions for HCTZ-CH2-HCTZ. These predictions are based on the known profile of HCTZ and the structural alerts that may be introduced by the methylene bridge and the dimeric nature of the molecule.

Table 1: Predicted Genotoxicity and Mutagenicity

| Endpoint | Prediction Method | Predicted Outcome | Confidence Level | Rationale / Structural Alerts |

| Bacterial Mutagenicity (Ames Test) | Expert Rule-Based (e.g., Derek Nexus) | Inactive | High | No structural alerts for bacterial mutagenicity identified. |

| Statistical-Based (e.g., Sarah Nexus) | Negative | Good | The molecule falls within the applicability domain of the model. | |

| In-vitro Chromosomal Aberration | Expert Rule-Based | Equivocal | Moderate | Potential for DNA reactivity due to the presence of multiple sulfonamide groups. |

| In-vivo Micronucleus | QSAR Model | Negative | Low | High molecular weight may limit bioavailability to target tissues. |

Table 2: Predicted Carcinogenicity

| Endpoint | Prediction Method | Predicted Outcome | Confidence Level | Rationale / Structural Alerts |

| Rodent Carcinogenicity | Expert Rule-Based | Inactive | Moderate | No strong structural alerts for carcinogenicity. |

| Statistical-Based QSAR | Negative | Moderate | Comparison with a database of non-carcinogenic sulfonamides. |

Table 3: Predicted Organ-Specific and Other Toxicities

| Endpoint | Prediction Method | Predicted Outcome | Confidence Level | Rationale / Structural Alerts |

| Hepatotoxicity | Expert Rule-Based | Plausible | Moderate | Sulfonamide moiety is a known structural alert for hepatotoxicity. |

| Nephrotoxicity | QSAR Model | Likely | High | Thiazide diuretics are known to have effects on the kidneys.[11][12] |

| Cardiotoxicity (hERG Inhibition) | QSAR Model | Unlikely | High | The molecule lacks the typical features of hERG channel blockers. |

| Skin Sensitization | Expert Rule-Based | Plausible | Moderate | Sulfonamides are associated with hypersensitivity reactions. |

| Cytotoxicity | Predictive Models | Low | Good | Similar cytotoxicity profile to the parent compound HCTZ is expected. |

Experimental Protocols

The following sections detail standardized protocols for in-vitro experiments that can be used to confirm the in-silico predictions.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of HCTZ-CH2-HCTZ by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Methodology:

-

Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).

-

Test Compound Preparation: Dissolve HCTZ-CH2-HCTZ in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Assay Procedure:

-

Plate Incorporation Method: Combine the test compound dilution, bacterial culture, and molten top agar (with or without S9 mix). Pour the mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test compound dilution, bacterial culture, and S9 mix (or buffer) before adding the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twofold greater than the solvent control.

Caption: Ames Test Experimental Workflow.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of HCTZ-CH2-HCTZ that reduces the viability of cultured cells by 50% (IC50).

Methodology:

-

Cell Lines: Use relevant human cell lines, such as HepG2 (liver) and HK-2 (kidney).

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of HCTZ-CH2-HCTZ for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Potential Signaling Pathways of Toxicity

The toxicity of thiazide diuretics and related compounds can be mediated by several cellular signaling pathways. Based on the known effects of HCTZ, potential pathways for HCTZ-CH2-HCTZ toxicity could involve renal ion transport and cellular stress responses.

Caption: Potential Nephrotoxicity Signaling Pathway.

Conclusion and Recommendations

This in-silico assessment provides a preliminary toxicological profile for HCTZ-CH2-HCTZ. The predictions suggest a low likelihood of mutagenicity and carcinogenicity but indicate a potential for organ-specific toxicities, particularly nephrotoxicity and hepatotoxicity, which is consistent with the known effects of sulfonamide-containing compounds. These findings warrant further investigation through in-vitro and, if necessary, in-vivo studies to confirm the predicted toxicities and establish a comprehensive safety profile for this impurity. The use of a weight-of-evidence approach, combining in-silico predictions with targeted experimental data, is crucial for an accurate risk assessment.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. syngeneintl.com [syngeneintl.com]

- 4. labcorp.com [labcorp.com]

- 5. Thiazide Diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Uric acid - Wikipedia [en.wikipedia.org]

- 9. Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]

- 10. drugs.com [drugs.com]

- 11. lagunatreatment.com [lagunatreatment.com]

- 12. Toxicology and carcinogenicity studies of diuretics in F344 rats and B6C3F1 mice. 1. Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]

- 15. optibrium.com [optibrium.com]

- 16. ForthTox Toxicology Consultancy [forthtox.com]

- 17. optibrium.com [optibrium.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Genotoxic Impurity Evaluation | Lhasa Limited [lhasalimited.org]

- 22. multicase.com [multicase.com]

Navigating the Labyrinth of Pharmacopeial Standards for Hydrochlorothiazide Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for controlling impurities in hydrochlorothiazide, with a focus on the requirements outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of hydrochlorothiazide.

Introduction to Hydrochlorothiazide and its Impurities

Hydrochlorothiazide is a widely used thiazide diuretic for the treatment of hypertension and edema. As with any pharmaceutical active ingredient, the presence of impurities can affect the safety and efficacy of the drug product. Therefore, stringent control of impurities is mandated by regulatory authorities and detailed in various pharmacopeias. The impurities in hydrochlorothiazide can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.

This guide will delve into the specified impurities, their acceptance criteria, and the analytical procedures for their determination as per the USP and EP.

Comparative Overview of Pharmacopeial Impurity Standards

The United States Pharmacopeia and the European Pharmacopoeia have established specific requirements for the control of related substances in hydrochlorothiazide. A summary of the specified impurities and their quantitative limits is presented below.

Note on Japanese Pharmacopoeia (JP): Despite extensive searches of publicly available resources, the specific monograph for hydrochlorothiazide from the Japanese Pharmacopoeia, detailing the requirements for related substances, could not be obtained. Therefore, a direct comparison with the JP standards is not included in this guide.

Specified Impurities

Both the USP and EP list several common impurities that must be monitored. The chemical names and structures of these key impurities are provided below.

-

Impurity A: Chlorothiazide

-

Chemical Name: 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

-

Structure:

-

An In-depth Technical Guide to the Discovery, History, and Analysis of the HCTZ-CH2-HCTZ Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HCTZ-CH2-HCTZ impurity, a critical process-related impurity in the manufacturing of Hydrochlorothiazide (HCTZ). The discovery, formation, and analytical methodologies for this impurity are detailed herein, offering valuable insights for quality control and drug development in the pharmaceutical industry.

Introduction and History

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a widely prescribed diuretic and antihypertensive medication.[1] The control of impurities in active pharmaceutical ingredients (APIs) like HCTZ is a critical aspect of ensuring drug safety and efficacy. In recent years, regulatory bodies have placed increased emphasis on the identification and characterization of process-related impurities and degradation products.

The HCTZ-CH2-HCTZ impurity, also known as Hydrochlorothiazide Impurity C, HCTZ dimer, or formally as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, was first recognized as a new impurity in bulk hydrochlorothiazide by Pharmeuropa.[1] Initially suspected to be a simple dimer, further investigation revealed its structure as two HCTZ molecules linked by a methylene bridge.[1] This impurity is believed to arise from the condensation reaction of hydrochlorothiazide with formaldehyde, which may be present as a residual reagent from the synthesis of HCTZ or as a degradation product.[2]

Quantitative Data

The presence of the HCTZ-CH2-HCTZ impurity has been reported in various batches of hydrochlorothiazide API. The concentration of this and related impurities can vary depending on the manufacturing process and storage conditions. The following table summarizes the reported quantitative levels of the HCTZ-CH2-HCTZ impurity and a closely related formaldehyde adduct.

| Impurity Name | Reported Concentration Range (%) | Analytical Method | Reference |

| HCTZ-CH2-HCTZ (Impurity C / Dimer) | 0.05 - 0.2 | RP-HPLC | [3] |

| 2:1 Hydrochlorothiazide-formaldehyde adduct | 0.02 - 1.1 | Gradient Elution HPLC | [2] |

Experimental Protocols

The identification, quantification, and isolation of the HCTZ-CH2-HCTZ impurity rely on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies cited in the literature.

Analytical High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A simple gradient reversed-phase HPLC method is effective for the detection of the HCTZ-CH2-HCTZ impurity.[3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Symmetry C18, 100 mm x 4.6 mm, 3.5 µm particle size.[3]

-

Mobile Phase:

-

Gradient Elution: A gradient elution mode is employed.[3] (Specific gradient details were not fully available in the reviewed literature).

-

Detection: UV at a specified wavelength (not detailed in the specific source).

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

For the isolation of the impurity for characterization purposes, a preparative HPLC method is utilized.[3]

-

Instrumentation: A preparative HPLC system with a fraction collector.

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A mobile phase system similar to the analytical method, optimized for larger scale separation.

-

Procedure: Multiple injections of a concentrated solution of the crude HCTZ are performed, and the fraction corresponding to the impurity peak is collected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Ionization Mode: Electrospray Ionization (ESI).[2]

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the molecular weight and structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for the unambiguous structural confirmation of the HCTZ-CH2-HCTZ impurity.

-

Instrumentation: A high-field NMR spectrometer.

-

Experiments:

-

1H NMR: To determine the proton environment in the molecule.

-

13C NMR: To determine the carbon skeleton of the molecule.

-

2D NMR (COSY, NOESY, TOCSY): To establish the connectivity between protons and their spatial relationships, which is essential for identifying the specific isomer of the HCTZ-CH2-HCTZ impurity.[1]

-

-

Sample Preparation: The isolated impurity from preparative HPLC is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Visualizations

Formation Pathway of HCTZ-CH2-HCTZ Impurity

The formation of the HCTZ-CH2-HCTZ impurity is understood to be a condensation reaction between two molecules of hydrochlorothiazide and one molecule of formaldehyde.

Caption: Formation of HCTZ-CH2-HCTZ via condensation.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for the identification, isolation, and characterization of the HCTZ-CH2-HCTZ impurity.

Caption: Workflow for HCTZ-CH2-HCTZ impurity analysis.

References

- 1. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of a 2:1 hydrochlorothiazide-formaldehyde adduct impurity in hydrochlorothiazide drug substance by preparative chromatography and characterization by electrospray ionization LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Analytical method development for HCTZ-CH2-HCTZ detection

An Application Note on the Analytical Method for the Detection of HCTZ-CH2-HCTZ in Hydrochlorothiazide

Introduction

Hydrochlorothiazide (HCTZ) is a diuretic medication widely used in the treatment of hypertension and edema.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[3] One such process-related impurity is a methylene-bridged dimer, HCTZ-CH2-HCTZ.[4][5] The rigorous detection and quantification of such impurities are mandated by regulatory bodies to ensure product quality.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the HCTZ-CH2-HCTZ impurity in bulk hydrochlorothiazide. The method is developed and validated based on the principles of Analytical Quality by Design (AQbD) to ensure it is fit-for-purpose and reliable throughout its lifecycle.[3][6]

Analytical Method

A stability-indicating HPLC method was developed to separate HCTZ from its potential impurities, including the HCTZ-CH2-HCTZ dimer. The chromatographic conditions were optimized to achieve a good resolution between the main component and all related substances.

Chromatographic Conditions:

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector |

| Column | Thermosil C18 (4.6 x 150mm, 5.0µm) or equivalent[7] |

| Mobile Phase | 65:35 (v/v) Methanol: 25mM Potassium Phosphate Monobasic Buffer (pH adjusted to 3.0 with phosphoric acid)[7][8] |

| Flow Rate | 0.8 mL/min[7] |

| Detection Wavelength | 270 nm[9][10][11] |

| Column Temperature | Ambient (or 40°C for improved reproducibility)[5][10] |

| Injection Volume | 10 µL[8] |

| Run Time | 20 minutes |

Quantitative Data Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust.

| Parameter | HCTZ | HCTZ-CH2-HCTZ Impurity |

| Retention Time (min) | Approx. 4.5 | Approx. 8.2 |

| Linearity Range | 50 - 250 µg/mL[7] | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999[7] | > 0.999 |

| Limit of Detection (LOD) | 1.3 µg/mL | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL[7] | 0.05 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |

| Precision (%RSD) | < 1.0% | < 2.0% |

Note: Data for HCTZ-CH2-HCTZ is representative and based on typical performance for related substance methods.

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Diluent Preparation: Prepare the mobile phase as described in the chromatographic conditions.

-

Standard Stock Solution (HCTZ): Accurately weigh about 25 mg of HCTZ working standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.

-

Impurity Stock Solution (HCTZ-CH2-HCTZ): Accurately weigh about 1 mg of HCTZ-CH2-HCTZ reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a 10 µg/mL solution.

-

System Suitability Solution: Pipette 1.0 mL of the HCTZ Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of HCTZ and 1.0 µg/mL of HCTZ-CH2-HCTZ.

-

Test Sample Preparation: Accurately weigh about 25 mg of the HCTZ API sample, transfer to a 25 mL volumetric flask, and prepare as described for the Standard Stock Solution.

Protocol 2: Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of the System Suitability Solution. The system is deemed suitable if the resolution between the HCTZ and HCTZ-CH2-HCTZ peaks is greater than 2.0, and the relative standard deviation (%RSD) for the peak areas is not more than 2.0%.

-

Inject the Standard Stock Solution.

-

Inject the Test Sample Preparation in duplicate.

-

Calculate the amount of HCTZ-CH2-HCTZ impurity in the API sample using the area of the impurity peak from the Test Sample chromatogram and the area of the corresponding peak from a diluted standard or by using the relative response factor if established.

Visualizations

Caption: Experimental workflow for impurity analysis.

Caption: AQbD approach to method development.

References

- 1. jocpr.com [jocpr.com]

- 2. HPLC Method for Analysis of Hydrochlorothiazide | SIELC Technologies [sielc.com]

- 3. selectscience.net [selectscience.net]

- 4. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jpharmsci.com [jpharmsci.com]

- 7. ajrcps.com [ajrcps.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. ijpsm.com [ijpsm.com]

- 10. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]

- 11. japsonline.com [japsonline.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hydrochlorothiazide Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (HCTZ) is a widely used diuretic medication for treating hypertension and edema.[1] During its synthesis and storage, or under stress conditions, various impurities can form, one of which is a hydrochlorothiazide dimer.[2][3] The presence of such impurities can affect the safety and efficacy of the drug product. Therefore, a robust and validated analytical method for the quantification of the hydrochlorothiazide dimer is crucial for quality control in pharmaceutical development and manufacturing.

This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the hydrochlorothiazide dimer in the presence of hydrochlorothiazide and other related substances. The method is based on established principles and data from various scientific publications.

Principle

The method utilizes reversed-phase chromatography to separate hydrochlorothiazide and its dimer based on their hydrophobicity. A C18 column is used as the stationary phase, and a mobile phase consisting of a phosphate buffer and an organic solvent allows for the differential partitioning of the analytes. The separated compounds are then detected and quantified using a UV detector. The stability-indicating nature of the method ensures that the dimer peak is well-resolved from the main drug peak and any potential degradation products.[4][5][6]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[7][8]

-

Chemicals and Reagents:

-

Hydrochlorothiazide reference standard

-

Hydrochlorothiazide dimer reference standard

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of the hydrochlorothiazide dimer.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.05 M KH2PO4 buffer (pH adjusted to 3.2 with orthophosphoric acid)[4][5] B: Acetonitrile |

| Gradient Elution | A gradient program may be required to achieve optimal separation of all impurities. A starting condition of 90:10 (A:B) with a linear gradient to 40:60 (A:B) over 20 minutes can be a good starting point.[9] |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 30°C[4] |

| Injection Volume | 20 µL[4][5][6] |

| Detection Wavelength | 270 nm[4][5][6] or 265 nm[9] |

Preparation of Solutions

-

Buffer Preparation (0.05 M KH2PO4, pH 3.2): Dissolve approximately 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using orthophosphoric acid.[4] Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase Preparation: Prepare the mobile phase components A and B as described in the chromatographic conditions table. Degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of hydrochlorothiazide dimer reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the dimer in the samples.

-

Sample Preparation: Accurately weigh the sample containing hydrochlorothiazide and dissolve it in a suitable solvent. Dilute the solution with the mobile phase to a final concentration that is within the calibration range of the dimer.

Method Validation Data

The following tables summarize typical validation parameters for an HPLC method for hydrochlorothiazide and its impurities, as derived from published literature. These values can be used as a reference for the expected performance of the method described in this application note.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[10] |

| Theoretical Plates | > 2000[10] |

| Resolution | ≥ 2.0 between the dimer and adjacent peaks |

Table 2: Method Validation Summary

| Parameter | Typical Performance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |

| Limit of Quantification (LOQ) | Typically in the range of 0.01 to 0.1 µg/mL for impurities.[9] |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of the hydrochlorothiazide dimer using the described HPLC method.

Caption: Workflow for HPLC quantification of hydrochlorothiazide dimer.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on hydrochlorothiazide samples. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[4][11] The analysis of these stressed samples by the HPLC method should demonstrate that the hydrochlorothiazide dimer peak is well-resolved from any degradation products formed.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of the hydrochlorothiazide dimer in pharmaceutical samples. The method is based on established chromatographic principles and can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis. Proper system suitability checks and method validation are essential for obtaining accurate and precise results.

References

- 1. jocpr.com [jocpr.com]

- 2. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]

- 10. jchps.com [jchps.com]

- 11. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]

Application Notes and Protocols for the Isolation and Purification of HCTZ-CH2-HCTZ from Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. During its synthesis and storage, various process-related impurities and degradation products can form. One such critical impurity is HCTZ-CH2-HCTZ, a methylene-bridged dimer of the active pharmaceutical ingredient (API).[1] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

These application notes provide a detailed protocol for the isolation and purification of the HCTZ-CH2-HCTZ impurity from bulk HCTZ drug substance. The described methodology employs a combination of solid-phase extraction (SPE) for initial enrichment, followed by preparative high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) for final purification.

Experimental Workflow

The overall workflow for the isolation and purification of HCTZ-CH2-HCTZ is depicted in the following diagram.

Experimental Protocols

Materials and Reagents

-

HCTZ bulk drug containing HCTZ-CH2-HCTZ impurity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (ACS grade)

-

Acetone (ACS grade)

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 x 22.5 mm, 10 µm)

-

Rotary evaporator

-

Preparative TLC plates (e.g., Silica Gel 60 F254, 20x20 cm, 1000 µm thickness)

-

Standard laboratory glassware and equipment

Step 1: Sample Preparation and Enrichment by Solid-Phase Extraction (SPE)

This initial step serves to concentrate the HCTZ-CH2-HCTZ impurity from the bulk HCTZ.

Protocol:

-

Sample Dissolution: Accurately weigh approximately 1 gram of the HCTZ bulk drug and dissolve it in 20 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the dissolved HCTZ sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 10 mL of a 20:80 (v/v) mixture of acetonitrile and water to remove the more polar HCTZ, while retaining the less polar HCTZ-CH2-HCTZ.

-

Elution: Elute the enriched HCTZ-CH2-HCTZ fraction from the cartridge with 10 mL of a 70:30 (v/v) mixture of acetonitrile and water.

-

Concentration: Evaporate the collected eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in a minimal volume (e.g., 2-3 mL) of 50:50 (v/v) acetonitrile/water for injection onto the preparative HPLC system.

Step 2: Primary Purification by Preparative HPLC

The enriched sample is subjected to preparative HPLC for the separation of HCTZ-CH2-HCTZ from residual HCTZ and other impurities.

Protocol:

-

System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Injection: Inject the reconstituted sample from the SPE step onto the preparative C18 column.

-

Chromatographic Separation: Perform the separation using the parameters outlined in Table 1.

-

Fraction Collection: Monitor the chromatogram at the specified wavelength and collect the fraction corresponding to the HCTZ-CH2-HCTZ peak, which is expected to elute after the main HCTZ peak.

-

Solvent Removal: Evaporate the solvent from the collected fraction to dryness using a rotary evaporator.

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 x 22.5 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 30 minutes |

| Flow Rate | 25 mL/min |

| Detection | UV at 273 nm |

| Injection Volume | 2 mL |

| Column Temperature | Ambient |

Step 3: Final Purification by Preparative TLC

For obtaining a highly purified standard of HCTZ-CH2-HCTZ, a final purification step using preparative TLC is recommended.

Protocol:

-

Sample Application: Dissolve the dried residue from the preparative HPLC step in a small volume of acetone. Apply this solution as a narrow band onto the starting line of a preparative TLC plate.

-

Development: Develop the TLC plate in a chamber saturated with the developing solvent system: Dichloromethane:Acetonitrile:Acetone (4:1:1, v/v/v).

-

Visualization: After development, visualize the separated bands under UV light (254 nm).

-

Scraping: Carefully scrape the silica gel band corresponding to the HCTZ-CH2-HCTZ impurity.

-

Extraction: Transfer the scraped silica gel to a flask and extract the compound by sonicating with methanol three times.

-

Filtration and Concentration: Filter the combined methanol extracts to remove the silica gel and evaporate the solvent to obtain the purified HCTZ-CH2-HCTZ.

Data Presentation

The following tables summarize the expected quantitative data from the purification process. Please note that these values are representative and may vary depending on the initial impurity concentration and specific experimental conditions.

Table 2: Summary of Purification Steps and Expected Recovery

| Purification Step | Starting Material (approx.) | Product | Expected Recovery (%) |

| Solid-Phase Extraction | 1 g HCTZ bulk drug | Enriched Impurity Mix | > 90 |

| Preparative HPLC | Enriched Impurity Mix | Semi-pure HCTZ-CH2-HCTZ | > 85 |

| Preparative TLC | Semi-pure HCTZ-CH2-HCTZ | Pure HCTZ-CH2-HCTZ | > 80 |

Table 3: Purity Profile at Different Stages of Purification

| Stage | Purity of HCTZ-CH2-HCTZ (by area % HPLC) |

| HCTZ Bulk Drug | ~ 0.5 - 1.5% |

| After SPE Enrichment | ~ 10 - 20% |

| After Preparative HPLC | > 95% |

| After Preparative TLC | > 99% |

Conclusion

The described multi-step protocol provides a robust and effective method for the isolation and purification of the HCTZ-CH2-HCTZ impurity from bulk hydrochlorothiazide. The combination of solid-phase extraction for enrichment, followed by preparative HPLC and preparative TLC for fine purification, allows for the generation of a high-purity reference standard of this critical impurity. This standard is essential for the development and validation of analytical methods for routine quality control of HCTZ drug substance and drug products, ensuring their safety and compliance with regulatory requirements.

References

Application Note: Forced Degradation of Hydrochlorothiazide and Generation of its Dimeric Impurity

Introduction

Forced degradation studies are a critical component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] Hydrochlorothiazide (HCTZ), a widely used diuretic for treating hypertension, is known to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][3][4] A notable degradation product of HCTZ is a dimeric impurity, which has been identified as a methylene-bridged species.[5][6] This application note provides a detailed protocol for conducting forced degradation studies on hydrochlorothiazide with a specific focus on the conditions that may lead to the formation of this dimer.

Experimental Workflow

The overall workflow for the forced degradation study of hydrochlorothiazide is depicted below.

Caption: Experimental workflow for forced degradation of hydrochlorothiazide.

Degradation Pathways of Hydrochlorothiazide

Hydrochlorothiazide degrades through several pathways depending on the stress condition. The primary degradation products identified are 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) and a formaldehyde adduct. The formation of the methylene-bridged dimer is hypothesized to occur in the presence of formaldehyde, a potential impurity from the synthesis of HCTZ.

Caption: Degradation pathways of hydrochlorothiazide under different stress conditions.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hydrochlorothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.

Forced Degradation Procedures

For each condition, a control sample (drug substance in the same solvent system, stored at ambient temperature) should be prepared and analyzed alongside the stressed samples.

-

To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 1 M hydrochloric acid.

-

Heat the mixture at 80°C for up to 8 hours.[2]

-

Withdraw samples at appropriate time points (e.g., 2, 4, 6, 8 hours).

-

Cool the samples to room temperature and neutralize with an equivalent volume and concentration of sodium hydroxide.

-

Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 1 M sodium hydroxide.

-

Heat the mixture at 80°C for up to 8 hours.[2]

-

Withdraw samples at appropriate time points.

-

Cool the samples to room temperature and neutralize with an equivalent volume and concentration of hydrochloric acid.

-

Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 3-6% hydrogen peroxide.

-

Heat the mixture at 80°C for up to 2 hours.[2]

-

Withdraw samples at appropriate time points.

-

Cool the samples to room temperature.

-

Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

Place the solid HCTZ powder in a petri dish and expose it to dry heat at 70°C for 3 days.[2]

-

At the end of the exposure, dissolve an accurately weighed amount of the powder in the solvent to prepare a solution of 100 µg/mL for HPLC analysis.

-